molecular formula C11H11BrN2O2 B1664186 6-Bromo-L-tryptophan CAS No. 52448-17-6

6-Bromo-L-tryptophan

Cat. No. B1664186
CAS RN: 52448-17-6
M. Wt: 283.12 g/mol
InChI Key: OAORYCZPERQARS-VIFPVBQESA-N
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Description

6-Bromo-L-tryptophan is a bromoamino acid that is L-tryptophan in which the hydrogen at position 6 of the indole ring is substituted by bromine . It is a L-tryptophan derivative, a non-proteinogenic L-alpha-amino acid, a bromoamino acid, and a bromoindole .


Synthesis Analysis

The fermentative production of 7-bromo-L-tryptophan was established using an L-tryptophan producing C. glutamicum strain expressing rebH and rebF from L. aerocolonigenes for halogenation. The process was based on glucose, ammonium, and sodium bromide .


Molecular Structure Analysis

The molecular formula of 6-Bromo-L-tryptophan is C11H11BrN2O2 . It has an average mass of 283.121 Da and a monoisotopic mass of 282.000397 Da .


Chemical Reactions Analysis

In a study, a series of halogenated tryptophan analogues were investigated for their anti-parasitic potency. Several of these analogues showed significant trypanocidal activity .


Physical And Chemical Properties Analysis

6-Bromo-L-tryptophan has a molecular formula of C11H11BrN2O2 and a molecular weight of 283.12 .

Scientific Research Applications

1. Role in Natural Product Biosynthesis

6-Bromo-L-tryptophan plays a significant role in natural product biosynthesis. A study characterized a tryptophan 6-halogenase from Streptomyces toxytricini, which halogenates both L- and D-tryptophan to yield derivatives like 6-bromo-tryptophan. This process is crucial in the biosynthesis of various bioactive compounds (Zeng & Zhan, 2011).

2. Metabolic Target for Pharmacological Research

L-Tryptophan metabolism, which includes derivatives like 6-Bromo-L-tryptophan, serves as a pharmacological target. This aspect is essential in treating several disorders, as disruptions in L-tryptophan metabolism are reported in various neurological and psychiatric conditions (Modoux, Rolhion, Mani, & Sokol, 2020).

3. Modular Synthesis of Tryptophan Derivatives

6-Bromo-L-tryptophan is used in the modular synthesis of various tryptophan derivatives. This process combines biocatalytic halogenation of L-tryptophan with subsequent chemocatalytic reactions, proving crucial for peptide or peptidomimetic synthesis (Frese et al., 2016).

4. Enzymatic Optical Resolution in Synthesis

The compound plays a role in enzymatic optical resolution, an important step for the synthesis of various bioactive compounds. This process is significant in producing derivatives essential for the synthesis of compounds like chloropeptin and kistamycin A (Konda-Yamada et al., 2002).

5. Nutritional and Health Benefits

6-Bromo-L-tryptophan may indirectly be related to the nutritional and health benefits of L-tryptophan. L-Tryptophan undergoes metabolic transformation into various bioactive metabolites with significant roles in human diseases and health (Friedman, 2018).

6. Tryptophan Production Optimization

Research includes optimizing tryptophan production in microbial strains, which may encompass the production of derivatives like 6-Bromo-L-tryptophan. Enhancing the production efficiency of tryptophan is vital for its applications in food, medicine, and animal feed (Lim et al., 2020).

Safety And Hazards

When handling 6-Bromo-L-tryptophan, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The presence of brominated tryptophan analogs possibly makes these peptides ideally fit to target cell membranes. Peptides that show antimicrobial activities may be developed as antibiotics. Those that bind to specific receptors may be tapped for treatment of neurological disorders. Peptides with antitumor activity may be developed as cancer drugs .

properties

IUPAC Name

(2S)-2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAORYCZPERQARS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)NC=C2C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431894
Record name 6-Bromo-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-L-tryptophan

CAS RN

52448-17-6
Record name 6-Bromo-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52448-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
EC Jimenez, AG Craig, M Watkins, DR Hillyard… - Biochemistry, 1997 - ACS Publications
… brominates Trp 7 of bromocontryphan (most probably this modification takes place before the mature peptide is proteolytically cleaved from the precursor) to a 6-bromo-l-tryptophan …
Number of citations: 152 pubs.acs.org
J Lee, J Kim, H Kim, HA Park, JY Kim… - Biotechnology and …, 2022 - Wiley Online Library
… 6-Bromo-L-tryptophan was purchased from Santa Cruz Biotechnology. Oligomer synthesis and sequencing were purchased and performed through Macrogen (Republic of Korea). …
Number of citations: 3 onlinelibrary.wiley.com
Y Konda-Yamada, C Okada, K Yoshida, Y Umeda… - Tetrahedron, 2002 - Elsevier
… in a similar manner as described above afforded 6′-bromo-l-tryptophan ((S)-2) and (R)-14 … Optically purity of remained N-acetyl-6′-bromo-l-tryptophan ((S)-14) obtained from organic …
Number of citations: 63 www.sciencedirect.com
SY Wang, J Zhao, HD Que - Chemistry of Natural Compounds, 2019 - Springer
… iotrochamide B was achieved by condensation of 6-bromo-L-tryptophan (3) and (Z)-2-methoxy-3-phenylacrylic acid (6). The key step was the synthesis of 6-bromo-L-tryptophan ((S)-3) …
Number of citations: 3 link.springer.com
D Milbredt, EP Patallo, KH van Pée - ChemBioChem, 2016 - Wiley Online Library
In Streptomyces albogriseolus the indolethiophen alkaloid thienodolin is derived from tryptophan. The first step in thienodolin biosynthesis is the regioselective chlorination of …
KH Shaker, M Göhl, T Müller… - Chemistry & …, 2015 - Wiley Online Library
… N-Acetyl-6-bromo-d-tryptophan and 6-bromo-l-tryptophan (11) were obtained, and the amino group of 11 was protected with Boc2CO (Boc¼t-Butyloxycarbonyl) to give 12. Compound …
Number of citations: 12 onlinelibrary.wiley.com
HB Park, YC Lam, JP Gaffney, JC Weaver… - IScience, 2019 - cell.com
… Briefly, a substrate, 6-bromo-L-tryptophan (5), was prepared and meta- … 6-bromo-Ltryptophan to 8-bromo-L-kynurenine. Indeed, E. coli Nissle 1917 biotransformed 6-bromo-L-tryptophan …
Number of citations: 24 www.cell.com
JW Ellefson, MP Ledbetter, AD Ellington - Nature chemical biology, 2018 - nature.com
… New variants were identified that were responsive to 5- and 6-bromo-l-tryptophan, which are high-value compounds implicated in the biosynthesis of neuropharmacological and …
Number of citations: 53 www.nature.com
C Qiao, F Chen, Z Liu, T Huang, W Li… - Frontiers in Plant …, 2022 - frontiersin.org
… (E) HPLC-DAD analyses of the standard 6-bromo-L-tryptophan (panel I), the enzymatic reaction mixture with CaTDC3 (panel II), and boiled CaTDC3 (panel III) as catalyst, respectively, …
Number of citations: 3 www.frontiersin.org
MB Aguilar, E López-Vera, E Ortiz, B Becerril… - Biochemistry, 2005 - ACS Publications
… Identification of 5-Hydroxy-l-lysine and 6-Bromo-l-tryptophan. … -dl- and 6-bromo-l-tryptophan were synthesized and compared … as the standard of PTH-6-bromo-l-tryptophan (Figure 4B). …
Number of citations: 51 pubs.acs.org

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